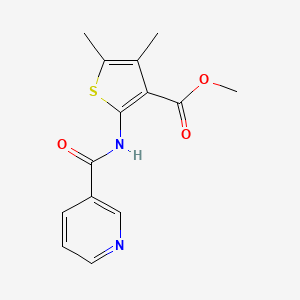

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a pyridylcarbonylamino group and two methyl groups attached to the thiophene ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a pyridylcarbonylamino compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the pyridyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene or pyridyl rings.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

Mechanism of Action

The mechanism of action of Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyridylcarbonylamino group. This makes it particularly interesting for studying specific chemical reactions and biological interactions that are not possible with other thiophene derivatives.

Biological Activity

Methyl 4,5-dimethyl-2-(3-pyridylcarbonylamino)thiophene-3-carboxylate (CAS No. 315696-54-9) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H14N2O3S

- Molar Mass : 290.34 g/mol

- Density : 1.311 g/cm³ (predicted)

- Boiling Point : 370.1 °C (predicted)

- pKa : 11.65 (predicted)

These properties suggest that the compound has favorable characteristics for biological activity, such as solubility and stability in physiological conditions.

Antitumoral Activity

Recent studies have indicated that this compound exhibits significant antitumoral properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: In Vitro Assays

A study utilized the MTT assay to evaluate the cytotoxic effects of the compound on tumor cell lines. The results indicated a dose-dependent inhibition of cell viability, with an IC50 value reported at approximately 25 μM for certain cancer types. This suggests a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results showed effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 500 μg/mL |

| Escherichia coli | 750 μg/mL |

These findings highlight the compound's broad-spectrum antimicrobial capabilities, suggesting it could be explored for therapeutic applications in infectious diseases .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation, contributing to its antitumoral effects.

Antioxidative Properties

In addition to its antitumoral and antimicrobial activities, this compound has shown antioxidative properties. Research indicates that it can scavenge free radicals effectively, which may contribute to its overall therapeutic potential by reducing oxidative stress in cells .

Properties

IUPAC Name |

methyl 4,5-dimethyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-8-9(2)20-13(11(8)14(18)19-3)16-12(17)10-5-4-6-15-7-10/h4-7H,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGUVFFDBNGNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CN=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.